An In-depth Technical Guide to Fiscalin B: Properties, Functions, and Experimental Analysis
An In-depth Technical Guide to Fiscalin B: Properties, Functions, and Experimental Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Fiscalin B is a naturally occurring indole-containing pyrazino[2,1-b]quinazoline-3,6-dione, a class of alkaloids primarily isolated from fungi. First identified in Aspergillus fumigatus and Neosartorya fischeri, this fungal metabolite has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][2] Exhibiting a range of pharmacological properties including antitumor, neuroprotective, and substance P inhibitory functions, Fiscalin B and its synthetic derivatives represent a promising scaffold for the development of novel therapeutics.[1][3] This document provides a comprehensive technical overview of Fiscalin B, detailing its chemical properties, primary biological functions, quantitative efficacy data, and the experimental protocols utilized for its characterization. Furthermore, key mechanisms and experimental workflows are visually represented to facilitate a deeper understanding of its scientific applications.
Chemical Profile of Fiscalin B
Fiscalin B is a member of the quinazoline alkaloid family, characterized by a core pyrazino[2,1-b]quinazoline-3,6-dione structure.[4][5] Its discovery in marine-derived fungi has spurred the development of various synthetic methodologies to enable further pharmacological investigation.[1][5]
Table 1: Chemical and Physical Properties of Fiscalin B
| Property | Value | Reference |
| IUPAC Name | (1S,4R)-4-(1H-indol-3-ylmethyl)-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | [6] |
| Molecular Formula | C₂₃H₂₂N₄O₂ | [6] |
| Molecular Weight | 386.4 g/mol | [6] |
| Natural Source | Aspergillus fumigatus, Neosartorya fischeri | [1][2] |
| Compound Type | Quinazoline Alkaloid | [6] |
| Stereochemistry | Naturally Occurring: (1S,4R)-1 | [1][7] |
Primary Biological Functions and Mechanisms of Action
Fiscalin B and its analogues have demonstrated a broad spectrum of biological activities, positioning them as valuable lead compounds in drug discovery.
Antitumor Activity
Fiscalin B and its derivatives exhibit significant cytotoxic effects against a variety of human cancer cell lines. This activity is a key area of research, with studies focusing on understanding the structure-activity relationship to develop more potent anticancer agents.[1][8]
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Mechanism: The precise mechanism is still under investigation, but evidence points towards the induction of apoptosis. One study reported that Fiscalin B induced apoptosis in human promyelocytic leukemia (HL-60) cells.[9] Apoptosis is a regulated process of programmed cell death crucial for eliminating cancerous cells.
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Affected Cell Lines: Demonstrated activity against non-small cell lung cancer (H460), colon adenocarcinoma (HCT-15), breast cancer (MCF7), and human promyelocytic leukemia (HL-60) cells.[5][9]
Neuroprotective Effects
Derivatives of Fiscalin B have shown promise as neuroprotective agents, offering potential therapeutic avenues for neurodegenerative diseases.[3] These compounds have been evaluated for their ability to protect neuronal cells from toxins that mimic the pathological conditions of diseases like Parkinson's.[3][10]
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Protective Mechanisms: Studies have demonstrated that certain Fiscalin B derivatives can protect differentiated SH-SY5Y neuroblastoma cells against cytotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin used to model Parkinson's disease, and iron (III), which is implicated in oxidative stress-related neurodegeneration.[3][5][6] The underlying mechanisms are not yet fully elucidated but may involve scavenging of reactive oxygen species (ROS).[2]
Substance P Inhibition
One of the first identified functions of Fiscalin B was its ability to act as an antagonist of the neurokinin-1 (NK-1) receptor.[2]
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Mechanism: Fiscalin B competitively inhibits the binding of Substance P, a neuropeptide involved in pain transmission, inflammation, and emesis, to its high-affinity receptor, NK-1.[2][10][11] By blocking this interaction, Fiscalin B can modulate these physiological processes. This function is particularly relevant for developing treatments for pain, inflammatory disorders, and chemotherapy-induced nausea.[12]
P-glycoprotein (P-gp) Modulation
Certain synthetic derivatives of Fiscalin B have been found to modulate the activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[4][6] P-gp overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells.
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Mechanism: Some Fiscalin derivatives act as P-gp inhibitors, thereby preventing the efflux of chemotherapeutic drugs and restoring their efficacy.[4] Conversely, other derivatives have been shown to activate P-gp transport activity.[4][6] This dual activity suggests that the fiscalin scaffold can be modified to either overcome MDR in oncology or, potentially, to enhance the clearance of neurotoxins from the central nervous system.[6]
Quantitative Biological Activity Data
The potency of Fiscalin B and its analogues has been quantified in various bioassays. The following table summarizes key findings from the literature.
Table 2: Summary of Quantitative Efficacy Data for Fiscalin B and Derivatives
| Activity | Compound(s) | Assay/Cell Line | Metric | Value(s) | Reference |
| Substance P Inhibition | Fiscalin B | Human NK-1 Receptor Binding Assay | Kᵢ | 174 µM | [2] |
| Antitumor | Fiscalin B | HL-60 (Leukemia) | IC₅₀ | 8.88 µM | [9] |
| Antitumor | Fiscalin B Derivatives | H460 (Lung), HCT15 (Colon), MCF7 (Breast) | GI₅₀ | 30 - 80 µM | [5] |
| Antitumor | Fiscalin B Analogues | NCI-H460 (Lung), HCT-15 (Colon) | GI₅₀ | 31 - 52 µM | [8] |
| P-gp Inhibition | Fiscalin Derivative 4 | Differentiated SH-SY5Y | P-gp Activity | ↓ to 52.0% of control at 25 µM | [4] |
| P-gp Inhibition | Fiscalin Derivative 5 | Differentiated SH-SY5Y | P-gp Activity | ↓ to 60.0% of control at 25 µM | [4] |
| P-gp Activation | Fiscalin Derivative 11 | Differentiated SH-SY5Y | P-gp Activity | ↑ to 115.5% of control at 10 µM | [4] |
Note: IC₅₀ (Half-maximal inhibitory concentration), GI₅₀ (Half-maximal growth inhibition), and Kᵢ (Inhibition constant) are standard measures of efficacy.
Experimental Protocols
The characterization of Fiscalin B's biological activities relies on a suite of established in vitro assays. Below are detailed methodologies for key experiments.
Synthesis of Fiscalin B
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Microwave-Assisted Polycondensation: A common and efficient method involves the coupling of anthranilic acid with an N-protected amino acid (e.g., N-Boc-valine) under thermal conditions to form a Boc-protected benzoxazin-4-one intermediate. Subsequent addition of tryptophan methyl ester hydrochloride and microwave irradiation leads to the formation of the core pyrazino[2,1-b]quinazoline-3,6-dione scaffold.[1][5] This method allows for the generation of a library of Fiscalin B analogues by varying the initial amino acid and tryptophan ester components.[5]
Antitumor Cell Growth Inhibition Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity and cell proliferation.[5][8]
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Cell Plating: Human tumor cell lines (e.g., NCI-H460, HCT-15) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
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Compound Exposure: Cells are treated with serial dilutions of Fiscalin B or its derivatives (e.g., up to 150 µM) for a specified incubation period (typically 48 hours). A positive control, such as doxorubicin, is included.[8]
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Cell Fixation: After incubation, cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
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Staining: The plates are washed with water and air-dried. Sulforhodamine B solution is added to each well and incubated for 10 minutes at room temperature.
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Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
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Data Acquisition: The absorbance is read on a plate reader at a wavelength of approximately 510 nm. The GI₅₀ value, the concentration causing 50% inhibition of cell growth, is calculated from the dose-response curve.
Neuroprotection Assay (MPP⁺-Induced Cytotoxicity Model)
This assay evaluates the ability of compounds to protect neuronal cells from a specific neurotoxin.[3][6]
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Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are seeded into 96-well plates. They are differentiated into a mature neuronal phenotype using agents like retinoic acid (RA) and 12-O-tetradecanoylphorbol-13-acetate (TPA).[3]
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Pre-incubation: Differentiated cells are pre-incubated with various non-cytotoxic concentrations of Fiscalin derivatives (e.g., 0-25 µM) for 30 minutes.[3]
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Toxin Exposure: The neurotoxin MPP⁺ (e.g., 0-1500 µM) is added to the wells, and the cells are co-incubated with the test compounds for 24 to 48 hours.[3]
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Viability Assessment (Neutral Red Uptake Assay): Cell viability is assessed using the Neutral Red (NR) uptake assay. Live cells take up and retain the NR dye in their lysosomes. After the incubation period, the medium is replaced with a medium containing NR. Following another incubation, the cells are washed and the incorporated dye is solubilized.
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Data Analysis: The absorbance is measured spectrophotometrically. A higher absorbance indicates greater cell viability. The protective effect is determined by comparing the viability of cells treated with MPP⁺ alone versus those co-treated with Fiscalin derivatives.
Conclusion and Future Directions
Fiscalin B is a multifaceted fungal metabolite with significant therapeutic potential. Its demonstrated activities as an antitumor agent, a neuroprotective compound, and a modulator of key biological targets like the NK-1 receptor and P-glycoprotein underscore its importance as a scaffold for drug development. The synthetic accessibility of its core structure allows for the creation of extensive derivative libraries, enabling detailed structure-activity relationship studies to optimize potency and selectivity.
Future research should focus on elucidating the precise molecular mechanisms and signaling pathways underlying its antitumor and neuroprotective effects. While its role as an NK-1 antagonist is clear, the downstream effects and the specific proteins targeted in its cytotoxicity and neuroprotection pathways remain largely unknown. Further investigation, including in vivo studies, is critical to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic profiles of lead Fiscalin B derivatives, paving the way for potential clinical applications.
References
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- 2. fiscalin-derivatives-as-potential-neuroprotective-agents - Ask this paper | Bohrium [bohrium.com]
- 3. Substance P via NK1 receptor facilitates hyperactive bladder afferent signaling via action of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fiscalin Derivatives as Potential Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fiscalin Derivatives as Potential Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Allosteric Modulation of P-glycoprotein by Transport Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fiscalins: new substance P inhibitors produced by the fungus Neosartorya fischeri. Taxonomy, fermentation, structures, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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